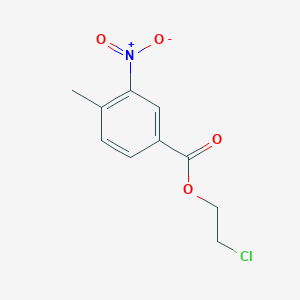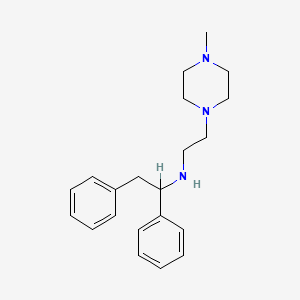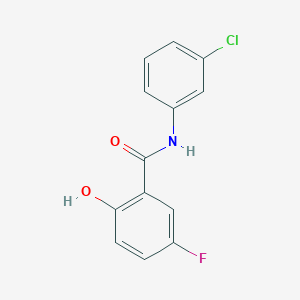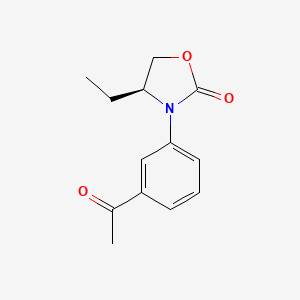
(S)-3-(3-Acetylphenyl)-4-ethyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(3-Acetylphenyl)-4-ethyloxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of synthetic compounds known for their diverse biological activities, including antibacterial and antifungal properties. This particular compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an oxazolidinone ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Acetylphenyl)-4-ethyloxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, where the phenyl ring is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Chiral Resolution: The chiral center at the oxazolidinone ring can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Intermediates: Large quantities of the starting materials and intermediates are synthesized and purified.
Catalytic Reactions: Catalysts are used to enhance the efficiency and selectivity of the reactions.
Purification and Isolation: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(3-Acetylphenyl)-4-ethyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation of the acetyl group can yield carboxylic acids or ketones.
Reduction: Reduction of the acetyl group can yield alcohols.
Substitution: Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or amines.
Applications De Recherche Scientifique
(S)-3-(3-Acetylphenyl)-4-ethyloxazolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (S)-3-(3-Acetylphenyl)-4-ethyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: It may inhibit key enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
Disrupt Cellular Processes: It can interfere with cellular processes such as DNA replication and protein synthesis.
Induce Apoptosis: In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with improved pharmacokinetic properties.
Cycloserine: An antibiotic with a similar mechanism of action but different chemical structure.
Uniqueness
(S)-3-(3-Acetylphenyl)-4-ethyloxazolidin-2-one is unique due to its specific structural features, such as the acetyl group on the phenyl ring and the chiral oxazolidinone ring. These features contribute to its distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
572923-14-9 |
|---|---|
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
(4S)-3-(3-acetylphenyl)-4-ethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO3/c1-3-11-8-17-13(16)14(11)12-6-4-5-10(7-12)9(2)15/h4-7,11H,3,8H2,1-2H3/t11-/m0/s1 |
Clé InChI |
OHCCHBFAKAMJAY-NSHDSACASA-N |
SMILES isomérique |
CC[C@H]1COC(=O)N1C2=CC=CC(=C2)C(=O)C |
SMILES canonique |
CCC1COC(=O)N1C2=CC=CC(=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


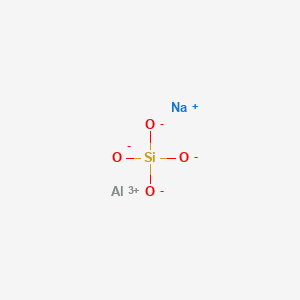
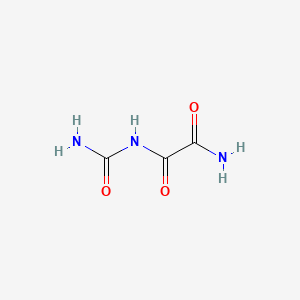
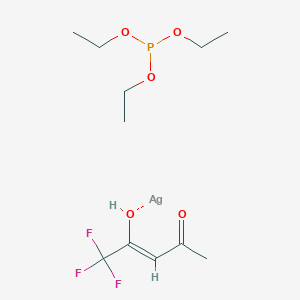
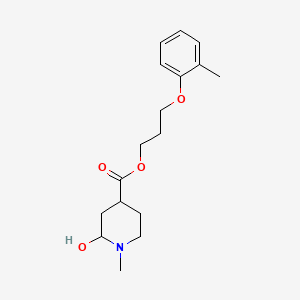
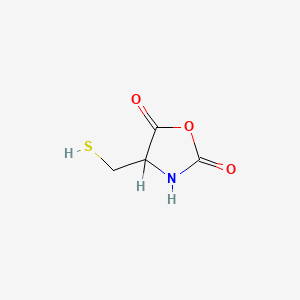
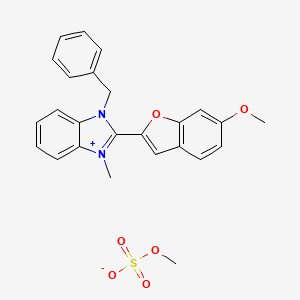
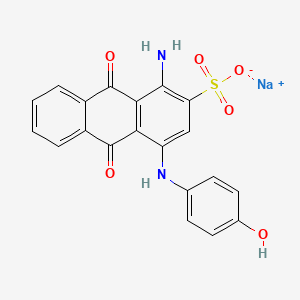

![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy-](/img/structure/B13752306.png)
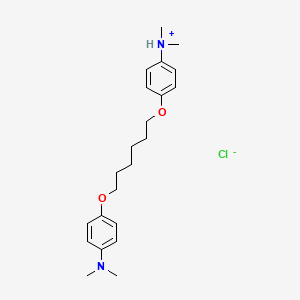
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752313.png)
